ilexgeninA

Descripción general

Descripción

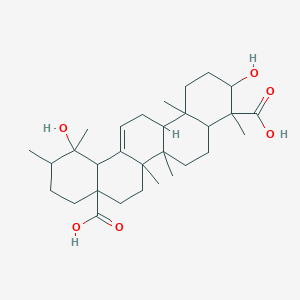

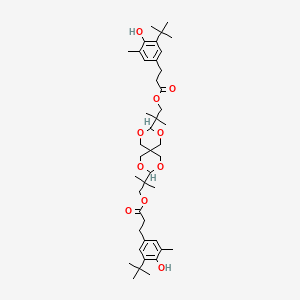

Ilexgenina is a triterpenoid.

ilexgeninA is a natural product found in Diospyros kaki, Myrianthus arboreus, and other organisms with data available.

Aplicaciones Científicas De Investigación

Cardiovascular Health

Ilexgenin A shows promise in managing cardiovascular diseases. It enhances AMPK activity, suppresses ROS-associated TXNIP induction, and reduces IL-1β secretion, thereby ameliorating endothelial dysfunction and improving endothelium-dependent vasodilation in rat aorta. This suggests potential benefits in obesity-related cardiovascular issues (Li et al., 2015).

Anti-Cancer Properties

Several studies highlight the anti-cancer potential of Ilexgenin A. For example, it exhibits anti-inflammatory and anti-angiogenesis effects in hepatoma, possibly through the inhibition of STAT3 and PI3K pathways, and shows synergy with Sorafenib in reducing tumor growth (Yang et al., 2017). Additionally, it induces G1/S arrest in B16-F10 melanoma cells and reduces tumor growth in vivo, suggesting its effectiveness against melanoma (Yang et al., 2015).

Atherosclerosis Management

Research indicates that Ilexgenin A could be a novel drug candidate for anti-atherosclerotic therapy. It attenuates atherosclerosis in mice, possibly by regulating lipid parameters and inhibiting inflammatory cytokines (Liu et al., 2016).

Anti-Inflammatory Effects

Ilexgenin A demonstrates significant anti-inflammatory activity. It suppresses peritonitis in mice, inhibits inflammatory cells infiltration, and reduces levels of inflammatory cytokines like IL-1β, IL-6, and TNF-α (Sun et al., 2017).

Metabolic Disease Therapy

In the context of metabolic diseases, Ilexgenin A shows potential in ameliorating hepatic insulin signaling and gluconeogenesis by regulating lipolysis in white adipose tissue. This points to its possible role in treating hepatic insulin resistance-related disorders (Li et al., 2017).

Colorectal Cancer Prevention

A study on colorectal cancer (CRC) reveals that Ilexgenin A inhibits inflammatory colitis symptoms and reprograms lipid metabolism, potentially through HIF1α/SREBP-1. This suggests its utility in preventing early colonic carcinogenesis (Zhang et al., 2019).

Pharmacokinetics and Drug Interaction

Understanding the pharmacokinetics of Ilexgenin A is crucial for its clinical application. Studies show its absorption characteristics in endothelial cells and its interaction potential with cytochrome P450 enzymes, suggesting minimal drug-drug interaction concerns (Qiu et al., 2022).

Propiedades

IUPAC Name |

3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEGOKVPCRANSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)

![Magnesium,[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-(SP-4-1)-](/img/structure/B1631540.png)

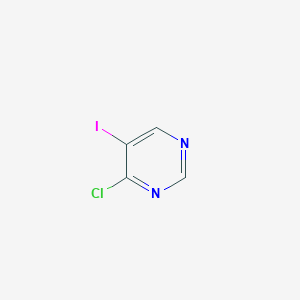

![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)